Methyl 2-(methylamino)-6-nitrobenzoate Methyl 2-(methylamino)-6-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965893
InChI: InChI=1S/C9H10N2O4/c1-10-6-4-3-5-7(11(13)14)8(6)9(12)15-2/h3-5,10H,1-2H3
SMILES:
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol

Methyl 2-(methylamino)-6-nitrobenzoate

CAS No.:

Cat. No.: VC15965893

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(methylamino)-6-nitrobenzoate -

Specification

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
IUPAC Name methyl 2-(methylamino)-6-nitrobenzoate
Standard InChI InChI=1S/C9H10N2O4/c1-10-6-4-3-5-7(11(13)14)8(6)9(12)15-2/h3-5,10H,1-2H3
Standard InChI Key KEOLGEPDCZTXFG-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 2-(methylamino)-6-nitrobenzoate is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. Its IUPAC name derives from the substitution pattern: a methyl ester at the carboxyl group, a methylamino group (-NHCH₃) at the 2-position, and a nitro group (-NO₂) at the 6-position. The spatial arrangement of these groups influences electronic effects, such as resonance and inductive interactions, which dictate reactivity.

Electronic Effects and Reactivity

The nitro group at the 6-position is a strong electron-withdrawing meta-director, while the methylamino group at the 2-position acts as a moderate electron-donating ortho/para-director. This juxtaposition creates regions of electron density imbalance, making the compound susceptible to electrophilic substitution at specific positions. For example, the nitro group deactivates the ring but directs incoming electrophiles to the 4-position, whereas the methylamino group activates the ring toward electrophilic attack at the 3- and 5-positions .

Spectroscopic Features

Although direct spectroscopic data for methyl 2-(methylamino)-6-nitrobenzoate are unavailable, analogous compounds suggest key spectral signatures:

  • ¹H NMR: A singlet for the methyl ester (-OCH₃) at δ 3.8–4.0 ppm, a broad peak for the methylamino (-NHCH₃) proton at δ 2.8–3.2 ppm, and aromatic protons split into distinct multiplets due to substitution patterns .

  • IR Spectroscopy: Strong absorption bands for the nitro group (∼1520 cm⁻¹ and ∼1350 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹).

Synthetic Pathways and Optimization

The synthesis of methyl 2-(methylamino)-6-nitrobenzoate likely involves sequential functionalization of a benzoic acid derivative. Below is a proposed pathway based on methods used for its 4-nitro analog:

Step 1: Nitration of Methyl 2-(Methylamino)benzoate

Methyl 2-(methylamino)benzoate undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The nitro group is introduced regioselectively at the 6-position due to the directing effects of the methylamino group.

Reaction Conditions:

  • Temperature: 0–5°C (controlled to prevent over-nitration)

  • Nitrating agent: 65% HNO₃ in H₂SO₄

  • Yield: ~60–70% (estimated)

Step 2: Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography. Purity is confirmed using HPLC and spectroscopic methods.

Industrial Scalability

Industrial production would require continuous flow reactors to maintain low temperatures and optimize mixing, potentially improving yields to >85%. Automated systems could minimize byproducts such as the 4-nitro isomer or dinitrated derivatives.

Physicochemical Properties

PropertyValue/Description
Melting Point95–98°C (predicted)
Boiling PointDecomposes above 250°C
Solubility in WaterLow (≤0.1 g/L at 25°C)
Solubility in Organic SolventsHigh in DMSO, DMF, and ethanol
LogP (Octanol-Water)1.8–2.2 (estimated)

These properties suggest suitability for organic synthesis but limited bioavailability in aqueous biological systems.

Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants like SnCl₂ in HCl:
R-NO2H2/Pd-CR-NH2\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2
This reaction yields methyl 2-(methylamino)-6-aminobenzoate, a potential intermediate for pharmaceuticals.

Ester Hydrolysis

Under basic conditions (e.g., NaOH in ethanol/water), the ester hydrolyzes to the carboxylic acid:
R-COOCH3OHR-COOH+CH3OH\text{R-COOCH}_3 \xrightarrow{\text{OH}^-} \text{R-COOH} + \text{CH}_3\text{OH}
The resulting acid could serve as a ligand in coordination chemistry.

Comparative Analysis with Structural Analogs

CompoundNitro PositionKey Differences
Methyl 2-(methylamino)-4-nitrobenzoate4Higher thermal stability, lower solubility
Methyl 2-(methylamino)-6-nitrobenzoate6Altered electronic effects, untested bioactivity

The 6-nitro isomer’s unique substitution pattern may confer distinct pharmacokinetic profiles, warranting further study.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds suffer from moderate yields; novel catalysts (e.g., zeolites) could improve regioselectivity.

  • Biological Screening: No data exist on this compound’s toxicity or efficacy. In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) are critical next steps.

  • Computational Modeling: DFT studies could predict reactivity sites and guide functionalization strategies.

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